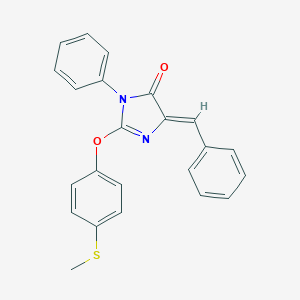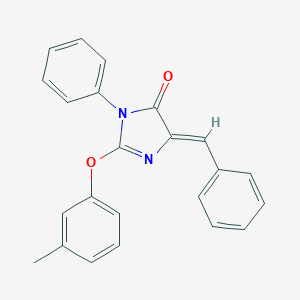![molecular formula C14H12OS B296005 4-[(Phenylsulfanyl)methyl]benzaldehyde](/img/structure/B296005.png)
4-[(Phenylsulfanyl)methyl]benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(Phenylsulfanyl)methyl]benzaldehyde is a chemical compound with the molecular formula C14H12OS. It is also known as benzaldehyde-4-(phenylthiomethyl) and is commonly used in scientific research.
Wirkmechanismus
The mechanism of action of 4-[(Phenylsulfanyl)methyl]benzaldehyde is not well understood. However, it is believed to exert its biological activity by modulating various signaling pathways in the body. It has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to induce apoptosis in cancer cells by activating the p53 pathway.
Biochemical and Physiological Effects
This compound has been reported to have various biochemical and physiological effects. It has been shown to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. It has also been reported to have analgesic properties by reducing pain perception. In addition, it has been shown to inhibit the growth of cancer cells by inducing apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-[(Phenylsulfanyl)methyl]benzaldehyde in lab experiments include its high purity, ease of synthesis, and wide range of biological activities. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on 4-[(Phenylsulfanyl)methyl]benzaldehyde. These include investigating its potential as a therapeutic agent for the treatment of inflammatory diseases, pain, and cancer. In addition, further research is needed to fully understand its mechanism of action and to develop more potent derivatives with improved biological activity.
Conclusion
In conclusion, this compound is a chemical compound that has various scientific research applications. It is commonly used as a starting material for the synthesis of various biologically active compounds. It has been reported to have anti-inflammatory, analgesic, and anti-cancer properties. Further research is needed to fully understand its mechanism of action and to develop more potent derivatives with improved biological activity.
Wissenschaftliche Forschungsanwendungen
4-[(Phenylsulfanyl)methyl]benzaldehyde is used in a variety of scientific research applications, particularly in the field of medicinal chemistry. It is commonly used as a starting material for the synthesis of various biologically active compounds. It has been reported to have anti-inflammatory, analgesic, and anti-cancer properties. It is also used in the synthesis of various heterocyclic compounds.
Eigenschaften
Molekularformel |
C14H12OS |
|---|---|
Molekulargewicht |
228.31 g/mol |
IUPAC-Name |
4-(phenylsulfanylmethyl)benzaldehyde |
InChI |
InChI=1S/C14H12OS/c15-10-12-6-8-13(9-7-12)11-16-14-4-2-1-3-5-14/h1-10H,11H2 |
InChI-Schlüssel |
JUBPQKIMHWZAKL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)SCC2=CC=C(C=C2)C=O |
Kanonische SMILES |
C1=CC=C(C=C1)SCC2=CC=C(C=C2)C=O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




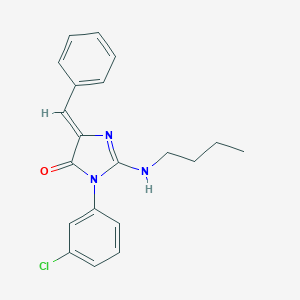
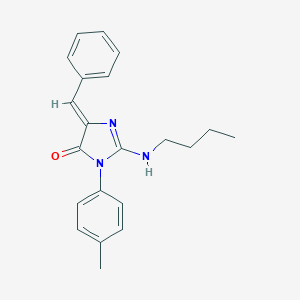


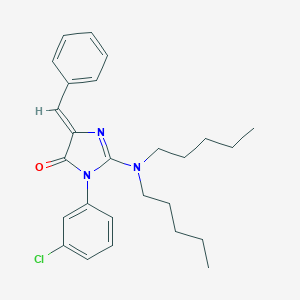
![5-benzylidene-3-(4-methylphenyl)-2-[4-(methylsulfanyl)phenoxy]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B295941.png)
![5-benzylidene-3-(4-chlorophenyl)-2-[4-(methylsulfanyl)phenoxy]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B295942.png)
![5-benzylidene-3-(3-chlorophenyl)-2-[4-(methylsulfanyl)phenoxy]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B295943.png)
